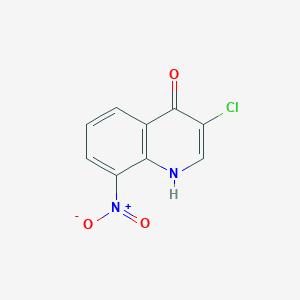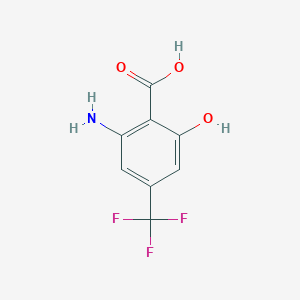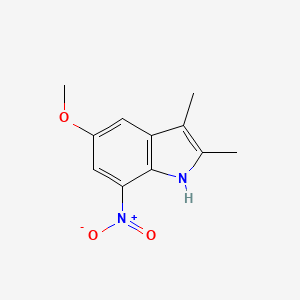
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético es un compuesto orgánico con la fórmula molecular C12H16O2S. Se caracteriza por la presencia de un anillo de tiofeno unido a un grupo ciclopentil, que a su vez está conectado a una porción de ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético generalmente involucra los siguientes pasos:
Formación del Anillo de Tiofeno: El anillo de tiofeno se puede sintetizar a través de la ciclización de 1,4-dicetonas con fuentes de azufre en condiciones ácidas.
Unión del Grupo Ciclopentil: El anillo de tiofeno se somete entonces a una reacción de alquilación de Friedel-Crafts con haluros de ciclopentil en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Introducción de la Porción de Ácido Acético: El paso final involucra la carboxilación del producto intermedio utilizando dióxido de carbono bajo condiciones de alta presión y temperatura.
Métodos de Producción Industrial
La producción industrial del ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de derivados de tiol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de tiofeno se puede sustituir con varios nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Nucleófilos como haluros, aminas y alcoholes
Principales Productos Formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados de tiol
Sustitución: Derivados de tiofeno sustituidos
Aplicaciones Científicas De Investigación
El ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales orgánicos y catalizadores.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido su papel como precursor de fármacos o ingrediente farmacéutico activo.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético involucra su interacción con objetivos moleculares y vías específicas. El anillo de tiofeno y el grupo ciclopentil contribuyen a su afinidad de unión y selectividad hacia ciertas enzimas y receptores. La porción de ácido acético puede desempeñar un papel en la modulación de la solubilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(ciclopenten-1-il)acético: Similar en estructura pero carece del anillo de tiofeno.
Ácido 2-(tiofen-2-il)acético: Contiene el anillo de tiofeno pero carece del grupo ciclopentil.
Ácido 2-(1-(tiofen-2-ilmetil)ciclohexil)acético: Estructura similar con un grupo ciclohexil en lugar de un grupo ciclopentil.
Singularidad
El ácido 2-(1-(tiofen-2-ilmetil)ciclopentil)acético es único debido a la combinación del anillo de tiofeno y el grupo ciclopentil, lo que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-[1-(thiophen-2-ylmethyl)cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(5-1-2-6-12)8-10-4-3-7-15-10/h3-4,7H,1-2,5-6,8-9H2,(H,13,14) |
Clave InChI |
WCNBVGYYLGTDKN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC2=CC=CS2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)








![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)



